![molecular formula C13H27ClN2O2 B1529149 [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride CAS No. 1965309-44-7](/img/structure/B1529149.png)
[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride
Overview
Description
“[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride” is a chemical compound with the CAS Number: 1965309-44-7 . It has a molecular weight of 278.82 and its IUPAC name is tert-butyl (4- (2-aminoethyl)cyclohexyl)carbamate hydrochloride . The compound is a white solid .
Molecular Structure Analysis
The molecular formula of this compound is C13H27ClN2O2 . The InChI code for this compound is 1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H .Physical And Chemical Properties Analysis
This compound is a white solid . Other physical and chemical properties like density, boiling point, melting point, and flash point are not specified in the search results .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
The compound is utilized in SPPS, where it acts as a protected amino acid. The tert-butyl group serves as a protecting group for the amino function during the synthesis process . This is crucial for the creation of peptides with specific sequences, which are essential in the study of protein functions and structures.
Medicinal Chemistry
In medicinal chemistry, this compound is used to modify amino acids, which is a key step in the development of new pharmaceuticals . The protection strategy allows for the selective deprotection of esters, enabling the creation of SPPS-ready amino acids. This is particularly important in structure-activity relationship (SAR) studies.
Green Chemistry
The tert-butyl ester group in this compound can be hydrolyzed under mild orthogonal conditions using green chemistry principles . This method is more environmentally friendly and uses less hazardous chemicals, aligning with the goals of sustainable chemical practices.
Drug Discovery
This compound is a building block in the fragment-based drug discovery process. It can be used to create fragments that selectively disrupt specific protein-protein interactions, which is a promising approach in the development of new therapeutic agents .
Bioconjugation
The compound’s protected amino group is useful in bioconjugation techniques, where it can be used to link biomolecules to various probes or solid supports without affecting other functional groups . This is particularly useful in creating targeted drug delivery systems.
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound is used as a precursor for the synthesis of more complex molecules. Its protected amino group allows for selective reactions to occur at other sites of the molecule without interference .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The compound’s pharmacokinetics would depend on various factors such as its solubility, stability, and metabolism in the body. The presence of the tert-butyl ester group suggests that it might be metabolized by esterases, which could affect its bioavailability and half-life .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the tert-butyl ester group could be affected by the pH of the environment .
properties
IUPAC Name |
tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUNJKNMDHULCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride | |
CAS RN |
1965309-44-7 | |
| Record name | Carbamic acid, N-[4-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



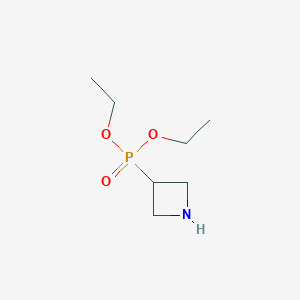

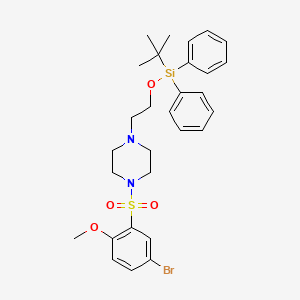
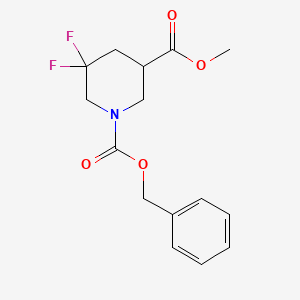
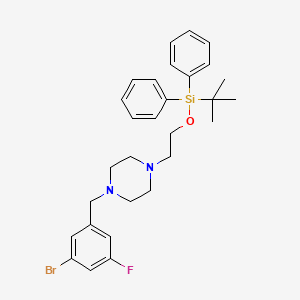

![6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B1529076.png)
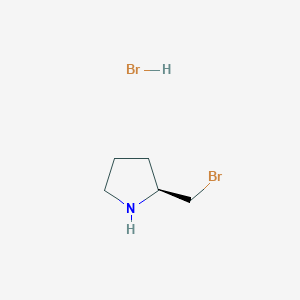
![2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine](/img/structure/B1529080.png)
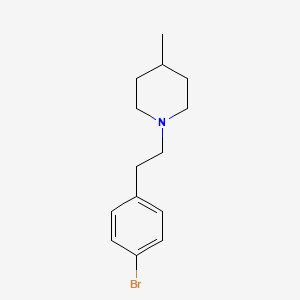
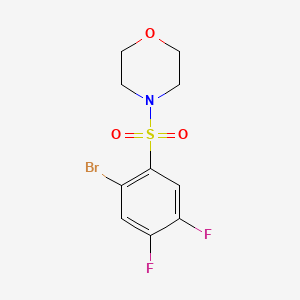
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate](/img/structure/B1529086.png)
![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B1529087.png)
![2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1529088.png)